

physical and chemical characteristics of p-Tolualdehyde-d7

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	p-Tolualdehyde-d7	
Cat. No.:	B12401687	Get Quote

In-Depth Technical Guide to p-Tolualdehyde-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **p-Tolualdehyde-d7**, a deuterated analog of p-Tolualdehyde. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.

Core Physical and Chemical Properties

p-Tolualdehyde-d7, also known as 4-Methylbenzaldehyde-d7, possesses the chemical formula C₈D₇HO.[1] Its molecular weight is approximately 127.19 g/mol .[1][2] The deuteration in this molecule is extensive, with seven deuterium atoms replacing hydrogen atoms on both the aromatic ring and the methyl group (2,3,5,6-d4; methyl-d3).[1][2]

While specific experimental data for the physical constants of **p-Tolualdehyde-d7** are not readily available in the surveyed literature, the properties of its non-deuterated counterpart, p-Tolualdehyde, can serve as a useful approximation. It is important to note that deuterium substitution can lead to slight variations in physical properties such as boiling point, melting point, and density due to the change in molecular mass and vibrational frequencies.

Table 1: Physical and Chemical Properties of **p-Tolualdehyde-d7** and its Non-Deuterated Analog



Property	p-Tolualdehyde-d7	p-Tolualdehyde (for comparison)
CAS Number	1219805-23-8[1][2]	104-87-0
Molecular Formula	C ₈ D ₇ HO[1]	C ₈ H ₈ O
Molecular Weight	127.19 g/mol [1][2]	120.15 g/mol
Boiling Point	Data not available	204-205 °C
Melting Point	Data not available	-6 °C
Density	Data not available	1.019 g/mL at 25 °C

Spectroscopic Characteristics

Spectroscopic analysis is crucial for confirming the identity and purity of **p-Tolualdehyde-d7**. The following sections detail the expected spectroscopic characteristics based on the principles of isotope effects on NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) has a nuclear spin of 1 and is NMR active, but it is typically not observed in ¹H NMR spectra. The primary effect of deuteration on the ¹H NMR spectrum of **p-Tolualdehyde-d7** will be the disappearance of signals corresponding to the aromatic protons at the 2, 3, 5, and 6 positions and the methyl protons. The only remaining signal will be from the aldehydic proton.

In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling. The chemical shifts of these carbons will also be slightly shifted upfield compared to the non-deuterated compound, a phenomenon known as the deuterium isotope effect.

Infrared (IR) Spectroscopy

The substitution of hydrogen with heavier deuterium atoms leads to a predictable decrease in the vibrational frequencies of the corresponding bonds. In the IR spectrum of **p-Tolualdehyde-d7**, the C-H stretching vibrations of the aromatic ring and the methyl group will be absent.



Instead, new C-D stretching bands will appear at lower wavenumbers. Aromatic C-D stretching bands are typically observed in the 2200-2300 cm⁻¹ region, while aliphatic C-D stretching bands appear around 2100-2200 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak of **p-Tolualdehyde-d7** will be observed at a mass-to-charge ratio (m/z) of 127, which is 7 mass units higher than that of the non-deuterated p-Tolualdehyde (m/z 120). The fragmentation pattern will also be affected by the presence of deuterium. For instance, the loss of a deuterium radical from the methyl group or the aromatic ring will result in fragment ions with different m/z values compared to the loss of a hydrogen radical in the non-deuterated compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **p-Tolualdehyde-d7** are not widely published. However, general methods for the synthesis of deuterated aromatic aldehydes can be adapted.

Synthesis of p-Tolualdehyde-d7

A potential synthetic route to **p-Tolualdehyde-d7** involves the deuteration of p-xylene followed by oxidation.

Workflow for a potential synthesis of **p-Tolualdehyde-d7**:



Click to download full resolution via product page

Caption: A potential synthetic workflow for **p-Tolualdehyde-d7**.

Methodology:

 Deuteration of p-Xylene: p-Xylene can be deuterated using a strong acid catalyst in the presence of a deuterium source, such as deuterated sulfuric acid (D₂SO₄) in heavy water

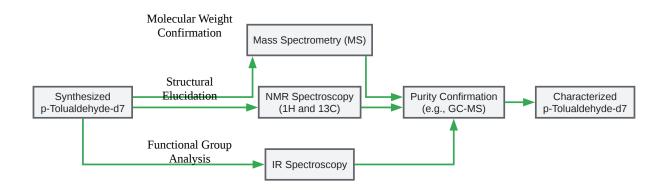


(D₂O). The reaction mixture is typically heated to facilitate the hydrogen-deuterium exchange on both the aromatic ring and the methyl groups.

- Purification of Deuterated p-Xylene: The resulting deuterated p-xylene (p-xylene-d10) is isolated and purified using standard techniques such as extraction and distillation.
- Selective Oxidation: The purified p-xylene-d10 is then selectively oxidized to **p-tolualdehyde-d7**. A mild oxidizing agent, such as manganese dioxide (MnO₂), is often used to convert one of the methyl groups to an aldehyde without over-oxidation to a carboxylic acid.
- Purification of p-Tolualdehyde-d7: The final product, p-tolualdehyde-d7, is purified by methods like column chromatography or distillation.

Analytical Workflow

The identity and purity of the synthesized **p-Tolualdehyde-d7** should be confirmed using a combination of spectroscopic techniques.



Click to download full resolution via product page

Caption: Analytical workflow for the characterization of **p-Tolualdehyde-d7**.

Methodology:



- Mass Spectrometry (MS): Confirm the molecular weight of the product. The molecular ion peak should correspond to the calculated mass of p-Tolualdehyde-d7.
- NMR Spectroscopy (¹H and ¹³C): Verify the deuteration pattern. The ¹H NMR should show the absence of signals for the aromatic and methyl protons. The ¹³C NMR should show the characteristic upfield shifts and C-D coupling for the deuterated carbons.
- IR Spectroscopy: Confirm the presence of the aldehyde functional group (C=O stretch) and the C-D bonds, and the absence of C-H bonds in the aromatic and methyl regions.
- Purity Analysis: Gas chromatography-mass spectrometry (GC-MS) is a suitable method to determine the purity of the final product and to identify any potential impurities.

Applications in Research and Drug Development

Deuterated compounds like **p-Tolualdehyde-d7** are valuable tools in various scientific disciplines. In drug development, they are frequently used as internal standards in pharmacokinetic studies due to their similar chemical properties to the non-deuterated drug but distinct mass. The kinetic isotope effect, where the C-D bond is stronger and reacts slower than a C-H bond, can also be exploited to slow down metabolic processes, potentially improving the pharmacokinetic profile of a drug. Researchers also use deuterated compounds to probe reaction mechanisms and to assign complex NMR spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. p-Tolualdehyde-d7 (2,3,5,6-d4; methyl-d3) | CymitQuimica [cymitquimica.com]
- 2. p-Tolualdehyde-d7 (2,3,5,6-d4; methyl-d3) | C8H8O | CID 131869402 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical characteristics of p-Tolualdehyde-d7]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12401687#physical-and-chemical-characteristics-of-p-tolualdehyde-d7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com